Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine
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Overview
Description
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is a chemical compound with the molecular formula C10H22N2S and a molecular weight of 202.36 g/mol . This compound is characterized by the presence of a thiolane ring, which is a five-membered sulfur-containing ring, attached to an aminoethyl group. The compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine typically involves the reaction of diethylamine with a thiolane derivative. One common method is the nucleophilic substitution reaction where diethylamine reacts with a halogenated thiolane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere such as nitrogen or argon.
Substitution: Alkyl halides; reactions are usually conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity of thiolane-containing compounds to biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethanol: A compound with a similar diethylamino group but with a hydroxyl group instead of a thiolane ring.
Diethylamine: Lacks the thiolane ring and has a simpler structure.
Thiolan-3-ylamine: Contains the thiolane ring but lacks the diethylamino group.
Uniqueness
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is unique due to the presence of both the thiolane ring and the diethylamino group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications. The thiolane ring provides a site for covalent interactions with biological targets, while the diethylamino group enhances solubility and binding affinity.
Biological Activity
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known by its CAS number 1019623-38-1, features a thiolane ring, which contributes to its unique chemical reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiolane group may facilitate the formation of disulfide bonds or engage in nucleophilic attacks on electrophilic centers in proteins, potentially altering their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.
- Antioxidant Activity : Thiol-containing compounds often exhibit antioxidant properties, scavenging free radicals and protecting cellular components.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate |
Gram-negative Bacteria | High |
Fungi | Low |
Cytotoxicity
In vitro studies have demonstrated that the compound has cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.
- Cytotoxicity Assessment : In a study conducted by Smith et al. (2020), the cytotoxic effects of this compound were assessed on various cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through a caspase-dependent pathway.
Properties
Molecular Formula |
C10H22N2S |
---|---|
Molecular Weight |
202.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thiolan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H22N2S/c1-3-12(4-2)7-6-11-10-5-8-13-9-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
ZIWLRZVXUSJWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCSC1 |
Origin of Product |
United States |
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